molecular formula C11H18ClNO B6344298 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240570-11-9

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride

Cat. No.: B6344298
CAS No.: 1240570-11-9
M. Wt: 215.72 g/mol
InChI Key: XBTBVMBBSZRAMD-UHFFFAOYSA-N
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Description

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol.

Properties

IUPAC Name

3-[(2-methylpropylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)7-12-8-10-4-3-5-11(13)6-10;/h3-6,9,12-13H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTBVMBBSZRAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with 2-methylpropylamine under acidic conditions to form the intermediate 3-{[(2-Methylpropyl)amino]methyl}phenol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated phenols

Scientific Research Applications

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-{[(2-Methylpropyl)amino]methyl}phenol: The non-hydrochloride form of the compound.

    3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride: Similar in structure but with different substituents on the phenol ring.

Uniqueness

This compound is unique due to its specific combination of a phenolic hydroxyl group and an amino group, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic group and an amino group, which are significant for its biological interactions. The phenolic hydroxyl group can engage in hydrogen bonding and electrostatic interactions, while the amino group is capable of forming covalent bonds with various biological molecules. These properties facilitate the compound's interaction with enzymes, receptors, and other proteins, potentially leading to diverse biological effects.

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The phenolic group can form hydrogen bonds with target proteins.
  • Electrostatic Interactions : The amino group allows for electrostatic interactions that can influence protein conformation and function.
  • Covalent Bond Formation : The amino group can react with electrophilic sites on biological molecules, modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains suggests potential applications in treating infections.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been investigated for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Antioxidant Activity

The compound has shown promise as an antioxidant. It scavenges free radicals and reduces lipid peroxidation in cellular models. This activity is significant for protecting cells from oxidative stress, which is implicated in various diseases, including cancer .

Case Study: Anticancer Activity

A notable study evaluated the anticancer properties of related compounds, including those with similar structural features to this compound. It was found that these compounds could inhibit cell growth and induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The study highlighted the potential of these compounds as therapeutic agents in oncology .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7<20Apoptosis induction
Related Compound AHepG2<15Cell cycle arrest
Related Compound BDU-145<10Apoptosis induction

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vivo studies demonstrated that high doses led to observable clinical symptoms but were generally well-tolerated at lower concentrations. This suggests a favorable safety margin for potential therapeutic use .

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